
Methyl-2-(1H-Indazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-indazol-4-yl)acetate is a chemical compound with the CAS Number: 1357945-60-8. It has a molecular weight of 190.2 and its IUPAC name is methyl 1H-indazol-4-ylacetate . It’s a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazole compounds, including methyl 2-(1H-indazol-4-yl)acetate, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein fünfringiger heterozyklischer Rest, ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften . Es bildet den Grundkern einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierten Strukturen . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antioxidative Aktivität
4-((4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituiertes Phenyl)-1H-1,2,3-Triazol-Derivate wurden synthetisiert und auf ihre antioxidative Aktivität untersucht .
Syntheseansätze
Aktuelle Strategien für die Synthese von 1H- und 2H-Indazolen umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
Anti-HIV-Aktivität
Es wurde berichtet, dass Indolyl- und Oxochromenylxanthenonderivate eine anti-HIV-1-Aktivität aufweisen .
Safety and Hazards
The safety information available indicates that methyl 2-(1H-indazol-4-yl)acetate may be harmful if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Zukünftige Richtungen
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is potential for future research and development in this area, particularly in the context of drug discovery and medicinal chemistry.
Wirkmechanismus
Target of Action
Methyl 2-(1H-indazol-4-yl)acetate is a compound that primarily targets the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, thereby potentially reducing the growth of tumors .
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical pathway in cell survival and proliferation . When this pathway is inhibited by Methyl 2-(1H-indazol-4-yl)acetate, it can affect downstream effects such as cell growth, cell cycle progression, and cell survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Methyl 2-(1H-indazol-4-yl)acetate’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to decreased cell proliferation and survival, potentially reducing the growth of tumors .
Action Environment
The action, efficacy, and stability of Methyl 2-(1H-indazol-4-yl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, the compound’s efficacy can be affected by factors such as the specific tumor environment and the presence of other medications or substances that may interact with the PI3K/Akt pathway .
Eigenschaften
IUPAC Name |
methyl 2-(1H-indazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMLZJXRNDPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=NNC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
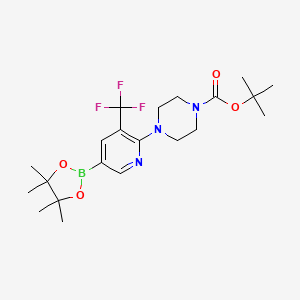
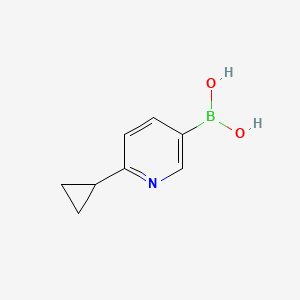
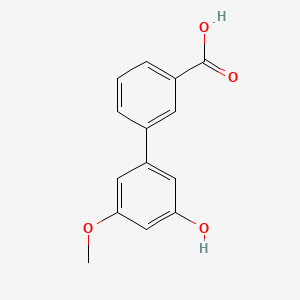

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)
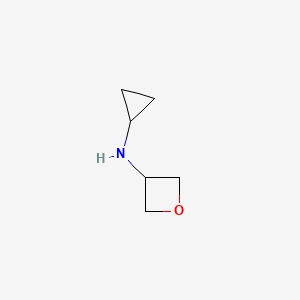

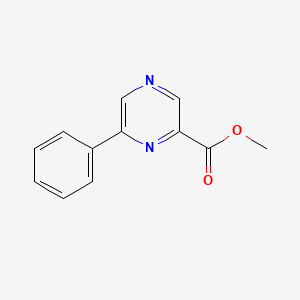
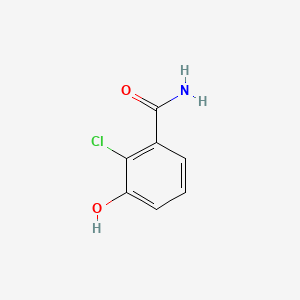
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)